molecular formula C13H11ClN2O2S B14904680 ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate

ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate

Cat. No.: B14904680
M. Wt: 294.76 g/mol
InChI Key: RNYVJLTVXVTMLA-UHFFFAOYSA-N
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Description

Ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.0²,⁷.0³,⁵]trideca-1(9),2(7),10,12-tetraene-4-carboxylate is a heterocyclic compound featuring a complex polycyclic framework with fused thia- and diaza-rings, a chlorine substituent, and an ester functional group. Structural elucidation of such compounds typically relies on X-ray crystallography (using software like SHELXL ) and NMR spectroscopy .

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate

InChI

InChI=1S/C13H11ClN2O2S/c1-2-18-13(17)8-5-3-6-9(7(5)8)10-11(14)15-4-16-12(10)19-6/h4-5,7-8H,2-3H2,1H3

InChI Key

RNYVJLTVXVTMLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1C3=C(C2)SC4=C3C(=NC=N4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction forms the core tetracyclic structure, which is then further modified to introduce the chlorine and ethyl ester groups.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

Ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, its anti-malarial activity may be due to its ability to inhibit certain enzymes critical for the survival of the malaria parasite. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby inhibiting the parasite’s growth .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Similarities and Differences

The compound’s tetracyclic core resembles bioactive molecules such as rapamycin derivatives and other diazathia-containing heterocycles. Key comparisons include:

Parameter Ethyl 13-Chloro-8-Thia-10,12-Diazatetracyclo[...]-4-Carboxylate Rapamycin Analogs (e.g., Compound 1 ) Diazatricyclic Antimalarials
Core Structure Tetracyclic (thia/diaza-fused) Macrolide with tricyclic motifs Tricyclic (diaza-dominated)
Functional Groups Chlorine, ester Hydroxyl, ketone Amine, sulfonamide
Key Substituent Effects Chlorine enhances electrophilicity Hydroxyl mediates H-bonding Sulfonamide aids solubility
  • NMR Shifts: Comparative NMR studies (e.g., Figure 6 in ) reveal that chemical shifts in regions analogous to positions 29–36 and 39–44 (common in polycyclic systems) differ significantly due to substituent electronic effects. For instance, chlorine’s electronegativity deshields nearby protons, altering δ-values by 0.2–0.5 ppm compared to non-halogenated analogs .
  • Crystallographic Data : SHELXL-refined structures of similar compounds show that sulfur and nitrogen atoms in fused rings contribute to planar rigidity, with average bond angles deviating by <2° from ideal values .

Research Findings and Limitations

Key Insights

  • Synthetic Accessibility : The compound’s ester group simplifies derivatization, but the chlorine atom complicates regioselective modifications .
  • Stability : Thia-diaza systems exhibit higher oxidative stability than all-nitrogen analogs, as sulfur’s lower electronegativity reduces ring strain .

Contradictions and Gaps

  • Activity Data: No direct cytotoxicity or antimicrobial studies are available, limiting mechanistic predictions.

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